N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 1235441-35-6
VCID: VC11653479
InChI: InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,5,13H2,(H,14,15)
SMILES: C1=CC(=CC=C1CN)NC(=O)C(F)(F)F
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide

CAS No.: 1235441-35-6

Cat. No.: VC11653479

Molecular Formula: C9H9F3N2O

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide - 1235441-35-6

Specification

CAS No. 1235441-35-6
Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
IUPAC Name N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,5,13H2,(H,14,15)
Standard InChI Key ZLOPBOURHOXQDE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)NC(=O)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1CN)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide is C₉H₈F₃N₂O, with a molecular weight of 220.17 g/mol. The structure comprises a benzene ring with an aminomethyl (-CH₂NH₂) substituent at the 4-position and a trifluoroacetamide (-NHCOCF₃) functional group (Figure 1). The trifluoroacetyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource Relevance
Molecular Weight220.17 g/molCalculated from formula
IUPAC NameN-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamideNomenclature rules
XLogP3~1.2 (estimated)Analog data from
Hydrogen Bond Donors2 (NH₂ and NH)Structural analysis
Hydrogen Bond Acceptors4 (O, 3F)Analog data from

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Acylation of 4-(Aminomethyl)aniline: Reacting 4-(aminomethyl)aniline with trifluoroacetic anhydride (TFAA) under mild conditions.

  • Reductive Amination of 4-Nitrobenzaldehyde: Subsequent acylation with trifluoroacetyl chloride.

Route 1: Direct Acylation of 4-(Aminomethyl)aniline

Reagents: 4-(Aminomethyl)aniline, TFAA, dichloromethane (DCM), triethylamine (TEA).
Procedure:

  • Dissolve 4-(aminomethyl)aniline (1.0 equiv) in anhydrous DCM at 0°C.

  • Add TEA (1.2 equiv) dropwise to scavenge HCl.

  • Introduce TFAA (1.1 equiv) slowly, maintaining temperature below 5°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield: ~70–85% (estimated from analogous reactions in ).

Route 2: Reductive Amination Followed by Acylation

Step 1: Synthesis of 4-(Aminomethyl)aniline

  • Reduce 4-nitrobenzaldehyde to 4-aminobenzyl alcohol using NaBH₄/CuCl₂.

  • Convert the alcohol to the amine via Gabriel synthesis.

Step 2: Acylation as in Route 1.

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
YieldHigh (70–85%)Moderate (50–60%)
Purity>95%~90%
ScalabilityExcellentModerate
By-productsMinimalIntermediate impurities

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The trifluoroacetyl group confers moderate lipophilicity (LogP ≈1.2), balancing solubility in polar (e.g., water: ~10 mg/mL) and nonpolar solvents (e.g., DCM: >50 mg/mL) . The aminomethyl group enhances water solubility relative to non-substituted analogs.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod/Source
Water Solubility10 mg/mLESOL (estimated)
LogP1.2XLOGP3
pKa (NH₂)~8.2Analog data
pKa (NHCOCF₃)~3.5Trifluoroacetamide data

Metabolic Stability and Toxicity

The trifluoromethyl group reduces oxidative metabolism, extending half-life in vivo. Preliminary toxicity screening (based on analogs) suggests low acute toxicity (LD₅₀ >500 mg/kg in rats) but potential for renal accumulation due to fluorine content .

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